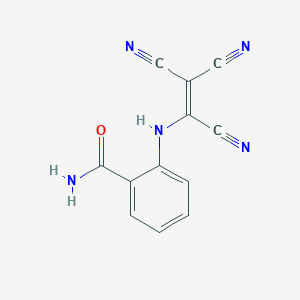![molecular formula C20H19N5O4 B2427740 2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide CAS No. 1008237-64-6](/img/structure/B2427740.png)
2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They have two isomeric forms: 1,2,3-triazole and 1,2,4-triazole . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Acetamides, on the other hand, are a class of organic compounds that have the functional group -C(O)NH2. They are derived from carboxylic acids by replacement of a hydroxyl group (-OH) with an amine group (-NH2).
Synthesis Analysis
Triazoles can be synthesized using various methods. One of the most common methods is the copper or ruthenium-catalyzed azide-alkyne cycloaddition reactions . This method allows for the construction of diverse novel bioactive molecules .
Molecular Structure Analysis
Triazoles have a five-membered ring structure containing three nitrogen atoms and two carbon atoms . The exact molecular structure of the compound would require more specific information or computational chemistry techniques to determine.
Chemical Reactions Analysis
The chemical reactions involving triazoles can vary widely depending on the specific substituents attached to the triazole ring. In general, triazoles can participate in various reactions due to their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific triazole compound would depend on its exact structure. In general, triazoles are stable compounds that can exist in two tautomeric forms .
Wissenschaftliche Forschungsanwendungen
Radiosynthesis of Herbicides and Safeners : Research on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners for studying their metabolism and mode of action, which involves complex chemical synthesis techniques similar to those that might be employed in synthesizing and studying the compound (Latli & Casida, 1995).
Antimicrobial Activity of Novel Compounds : Exploration of new 1,2,4-Triazole derivatives and their antimicrobial activities, indicating a potential approach for evaluating similar complex compounds for biological activities (Bektaş et al., 2007).
Antiasthma Agents Development : Synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents through a complex chemical process, which could be analogous to processes used in studying the applications of the specified compound (Medwid et al., 1990).
Analgesic and Antipyretic Agent Synthesis : Green approaches in drug design for synthesizing analgesic and antipyretic compounds, demonstrating environmental considerations in the synthesis of complex molecules which may include the compound of interest (Reddy et al., 2014).
Wirkmechanismus
Target of Action
It is known that compounds containing the1,2,3-triazole ring, such as this one, can interact with a variety of biological targets . These interactions often involve various types of bonds, including electrostatic interactions, Pi-anion interactions, hydrogen bonding, and Van der Waals interactions .
Mode of Action
It is known that1,2,3-triazole derivatives can interact with the amino acids present in the active site of various receptors . This interaction can lead to changes in the receptor’s activity, which can have downstream effects on cellular function.
Biochemical Pathways
Compounds containing the1,2,3-triazole ring have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
1,2,3-triazole ring in the compound’s structure suggests that it may have unique pharmacokinetic properties. Triazole derivatives are known to be stable and to have good bioavailability .
Result of Action
Compounds containing the1,2,3-triazole ring have been found to exhibit a broad range of biological activities . These activities suggest that such compounds may have various effects at the molecular and cellular levels.
Action Environment
It is known that the stability and activity of compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Safety and Hazards
Zukünftige Richtungen
Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Future research will likely continue to explore the synthesis, properties, and applications of novel triazole compounds .
Eigenschaften
IUPAC Name |
2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-2-29-15-10-8-14(9-11-15)25-19(27)17-18(20(25)28)24(23-22-17)12-16(26)21-13-6-4-3-5-7-13/h3-11,17-18H,2,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSROGTTTULRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Indolizine-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2427658.png)

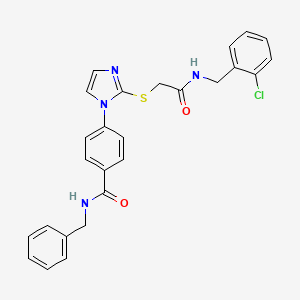
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2427667.png)

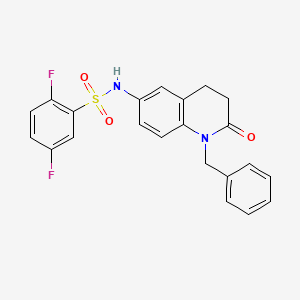
![4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid](/img/structure/B2427670.png)
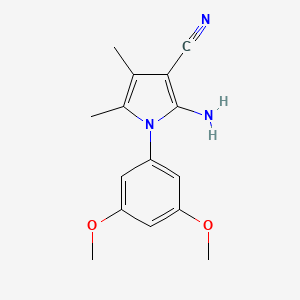
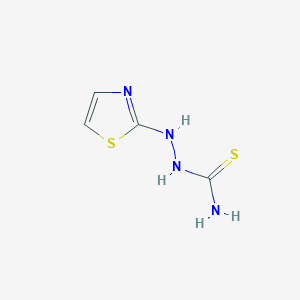

![(2Z)-6-hydroxy-2-[(3-methyl-2-thienyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2427675.png)
![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2427676.png)
![4-acetyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2427678.png)
